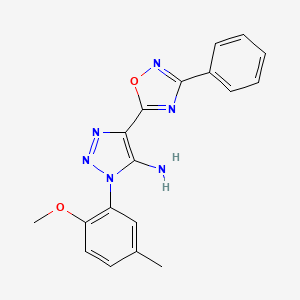
1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the coupling of 1H-triazole with oxadiazole derivatives. The general synthetic route includes:
- Formation of 1H-Triazole : Utilizing azide and alkyne chemistry to form the triazole ring.
- Oxadiazole Formation : Synthesizing oxadiazole through cyclization reactions involving hydrazides and carboxylic acids.
- Final Coupling Reaction : Combining the two moieties to yield the final product.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown:
- Inhibition of Cell Proliferation : In vitro studies reported IC50 values as low as 52 nM against MCF-7 breast cancer cells and 74 nM against MDA-MB-231 cells, indicating potent antiproliferative effects .
- Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They disrupt microtubule polymerization, leading to mitotic catastrophe as evidenced by immunofluorescence studies .
Antibacterial Activity
The oxadiazole moiety is known for its antibacterial properties. Research has indicated that related compounds exhibit:
- Broad-Spectrum Antibacterial Effects : Active against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli strains .
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazoles | Staphylococcus aureus | 12.5–25 μg/mL |
| Oxadiazoles | Escherichia coli | Significant inhibition observed |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways:
- Lipoxygenase Inhibition : Some derivatives have shown lipoxygenase inhibitory activity, which could be beneficial in inflammatory conditions .
Case Studies
- Antiproliferative Properties : A study evaluated a series of triazoles for their anticancer potential and found that those with substituted phenyl groups exhibited enhanced activity against breast cancer cell lines.
- Antibacterial Efficacy : Another investigation focused on oxadiazole derivatives revealed their effectiveness against resistant bacterial strains, suggesting potential for development into new antibacterial agents.
Propiedades
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-8-9-14(25-2)13(10-11)24-16(19)15(21-23-24)18-20-17(22-26-18)12-6-4-3-5-7-12/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBJGUXOWDDWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














